molecular formula C22H28N4O3 B2723924 N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923693-41-8

N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2723924
CAS RN: 923693-41-8
M. Wt: 396.491
InChI Key: KSCTWKAGJPLTSU-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridine is a bicyclic compound containing a pyrazole ring fused to a pyridine ring . Compounds with this core structure have been studied for their antitubercular activity .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, pyrazolo[4,3-c]pyridine derivatives can be synthesized using various methods. One such method involves the use of click chemistry .


Molecular Structure Analysis

The compound contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing a pyrazole ring fused to a pyridine ring . It also has various substituents attached to this core.

Scientific Research Applications

Synthesis and Antiallergic Activity

Research indicates that derivatives of pyrazolopyridine, which share structural similarities with the compound , have been synthesized and evaluated for their antiallergic properties. For instance, a study by Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, showing potent antiallergic activity in rats, notably superior to disodium cromoglycate in both intravenous and oral administrations (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Anticancer and Anti-inflammatory Properties

Another area of research has been the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the potential for developing new therapeutics. Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrating cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition, indicating potential for anti-inflammatory applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Fungicidal Activity

Compounds with pyrazolopyrimidine structures have also been explored for their fungicidal properties, indicating a broad spectrum of utility in agriculture and biocontrol. Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds against phytopathogenic fungi, showing significant growth inhibition, highlighting the potential for developing new fungicides (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Synthesis Techniques and Regioselectivity

The complex synthesis of pyrazolopyrimidines and related compounds often involves regioselective techniques, which are crucial for obtaining compounds with desired properties. Research by Moustafa et al. (2022) on the regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles showcases advanced synthetic methods that can be applied to the synthesis of compounds similar to the one inquired about, offering insights into the strategic manipulation of molecular frameworks for desired biological activities (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, some pyrazolo[4,3-c]pyridine derivatives have been found to inhibit Mycobacterium tuberculosis pantothenate synthetase .

properties

IUPAC Name

3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-4-12-25-14-18(21(27)23-11-8-13-29-16(2)3)20-19(15-25)22(28)26(24-20)17-9-6-5-7-10-17/h5-7,9-10,14-16H,4,8,11-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCTWKAGJPLTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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